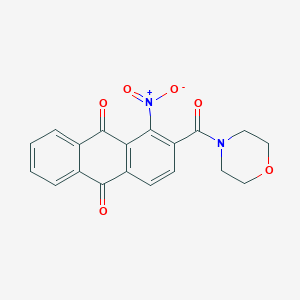
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry
Méthodes De Préparation
The synthesis of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzimidazole core. The subsequent introduction of the 2-methoxyethyl group can be achieved through nucleophilic substitution reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives.
Applications De Recherche Scientifique
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the synthesis of microtubules by binding to tubulin, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its antiparasitic and anticancer activities.
Comparaison Avec Des Composés Similaires
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
1-Benzyl-2-phenyl-1H-benzimidazole: Studied for its potential as a cardiotonic agent.
2-Benzyl-1-methyl-1H-benzimidazole: Investigated for its antimicrobial properties.
Conclusion
1H-Benzoimidazole, 2-benzyl-1-(2-methoxyethyl)- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-benzyl-1-(2-methoxyethyl)benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Clé InChI |
DDWRKEIQSBCRKA-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)

![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![3-(2-Hydroxy-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15006990.png)
![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)

